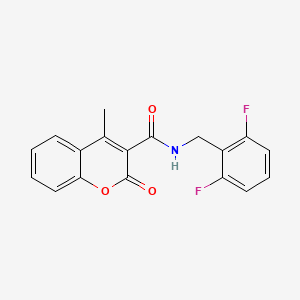

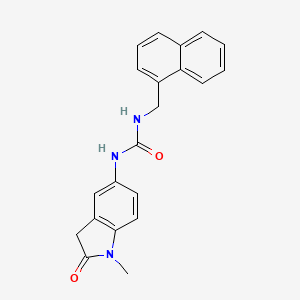

![molecular formula C10H14N2O B2838260 3-(2-Bicyclo[2.2.1]heptanyl)-1,2-oxazol-5-amine CAS No. 1250105-33-9](/img/structure/B2838260.png)

3-(2-Bicyclo[2.2.1]heptanyl)-1,2-oxazol-5-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Bicyclo[2.2.1]heptane is a type of organic compound that is a part of numerous compounds with various functions . It’s a privileged molecular structure found in bioactive natural products .

Synthesis Analysis

The synthesis of bicyclo[2.2.1]heptane derivatives has been studied theoretically . An organocatalytic formal [4 + 2] cycloaddition reaction has been realized that permits rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates in a highly enantioselective manner from simple starting materials under mild and operationally simple conditions .Molecular Structure Analysis

The molecular structure of bicyclo[2.2.1]heptane derivatives is based on structures generated from information available in databases . The molecules may be classified into two main groups contingent on whether or not a bridgehead carbon is present .Chemical Reactions Analysis

The chemical reactions of bicyclo[2.2.1]heptane derivatives have been studied. For example, a series of new bicyclo[2.2.1]heptane derivatives containing an aza nitrogen atom and nitro substituent were designed and studied theoretically .Physical And Chemical Properties Analysis

The physical and chemical properties of bicyclo[2.2.1]heptane derivatives have been studied. The density, heat of sublimation, and impact sensitivity were estimated by electrostatic potential analysis of the molecular surface .Applications De Recherche Scientifique

Catalytic Asymmetry and Amination

Pd(0) catalyzed asymmetric amination of prochiral bicyclic allylic diacetates is significantly influenced by the use of chiral heterocyclic ligands, leading to enantiomeric excesses up to 89% (Muchow et al., 1998). This showcases the compound's role in enhancing the stereochemical outcomes of amination reactions, pivotal in synthesizing enantiomerically pure substances.

Heterocyclic System Synthesis

The catalyzed ring expansion of 1,4-diketones in the presence of primary amines facilitates the synthesis of rare heterocyclic systems, demonstrating the compound's utility in constructing complex nitrogen and oxygen-containing structures (Pflantz et al., 2009).

Ligand-Promoted Meta-C-H Transformations

A modified norbornene used as a transient mediator in ligand-promoted meta-C-H amination and alkynylation reveals the compound's versatility in facilitating transformations that enrich the toolbox for direct C-H functionalization (Wang et al., 2016).

Building Blocks for Synthesis

The compound's derivatives serve as sterically restrained triazapenta-1,3-dienes, useful for the synthesis of oligonitriles and extending the range of accessible heterocyclic compounds. Such applications underscore the role of the compound in broadening the scope of synthetic organic chemistry (Marihart et al., 2007).

Novel Cryptand Synthesis

The synthesis of cryptands incorporating oxamide groups showcases the compound's use in creating highly selective and potent ligands for metal ions, which are crucial in catalysis and material science (Colin et al., 1996).

Photochemical Transformations

The conversion of bicyclo[1.1.1]pentan-1-amines to bicyclo[3.1.1]heptan-1-amines through a photochemical process highlights innovative approaches to complex molecular scaffolding, essential for material science and pharmaceutical synthesis (Harmata et al., 2021).

Orientations Futures

Propriétés

IUPAC Name |

3-(2-bicyclo[2.2.1]heptanyl)-1,2-oxazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c11-10-5-9(12-13-10)8-4-6-1-2-7(8)3-6/h5-8H,1-4,11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXHKUGHWDGFEDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC1CC2C3=NOC(=C3)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

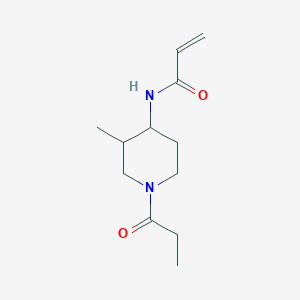

![2-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[3.3]heptan-1-yl]acetic acid](/img/structure/B2838180.png)

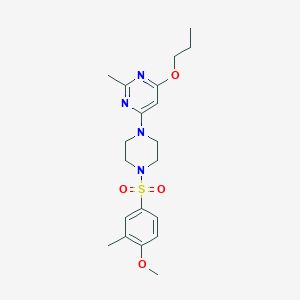

![6-(2-Chlorophenoxy)-5-nitroimidazo[2,1-b][1,3]thiazole](/img/structure/B2838181.png)

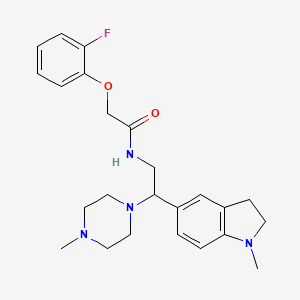

![2-(1,3-benzodioxol-5-yl)-7-(4-chlorophenyl)imidazo[1,2-a]pyrazin-8(7H)-one](/img/structure/B2838189.png)

![(E)-(4-cinnamylpiperazin-1-yl)(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)methanone](/img/structure/B2838190.png)

![(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-1-yl)methanone](/img/structure/B2838194.png)

![(2Z)-6,8-dichloro-2-[(2-fluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2838196.png)

![[(2,3-Dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl 3-methylthiophene-2-carboxylate](/img/structure/B2838198.png)